Buclizine Hydrochloride is a synthetic compound classified as an antihistamine and antiemetic. Its primary chemical structure is characterized by the formula with a molecular weight of approximately 505.95 g/mol. Buclizine acts mainly as a histamine H1 receptor antagonist, which helps to alleviate symptoms associated with allergies and motion sickness by blocking the effects of histamine in the body . The compound is also noted for its anticholinergic properties, which contribute to its effectiveness in preventing nausea and vomiting .
The biological activity of Buclizine is primarily attributed to its antagonistic effects on histamine H1 receptors and muscarinic acetylcholine receptors. By inhibiting these pathways, Buclizine effectively reduces symptoms related to allergies and motion sickness, such as nausea and vomiting . Additionally, it has been investigated for its potential use in treating migraines and has shown some effectiveness in stimulating appetite in children, although this application remains less validated .
Buclizine can be synthesized through various methods, typically involving the condensation of piperazine derivatives with substituted benzyl chlorides. A common synthetic route includes:
Buclizine Hydrochloride has several applications in clinical settings:
Despite its various applications, it is primarily used in research contexts today rather than as a first-line treatment option .
Buclizine has been studied for its interactions with various drugs and biological systems. Notably:
These interactions are crucial for understanding both therapeutic uses and potential side effects when combined with other treatments.
Buclizine shares structural similarities and pharmacological actions with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diphenhydramine | First-generation antihistamine | Strong sedative effects; widely used for allergies |
| Meclizine | Piperazine derivative | Primarily used for motion sickness |
| Promethazine | Phenothiazine derivative | Strong sedative; used for nausea and allergy relief |
| Dimenhydrinate | Combination of diphenhydramine and theophylline | Commonly used for motion sickness |
Buclizine's unique combination of antihistaminic and anticholinergic properties distinguishes it from these compounds, making it particularly effective against nausea while having a lower sedative profile compared to others like diphenhydramine .
High-Performance Thin-Layer Chromatographic (HPTLC) quantification represents a critical analytical approach for the determination of Buclizine Hydrochloride in both bulk drug and pharmaceutical formulations. The method has been extensively validated for quality control applications and demonstrates superior performance characteristics compared to conventional thin-layer chromatography techniques [1].
The HPTLC quantification methodology employs silica gel G 60F254 precoated aluminum sheets as the stationary phase, providing consistent and reproducible chromatographic separation. The mobile phase consists of chloroform and ethyl acetate in a carefully optimized ratio of 8:2 (v/v), which achieves optimal resolution and peak symmetry for Buclizine Hydrochloride analysis [1] [2]. The detection wavelength is set at 230 nanometers, corresponding to the primary aromatic absorption maximum of the compound [1].
The method demonstrates excellent linearity over the concentration range of 100-600 nanograms per spot, with a correlation coefficient of 0.999, indicating strong linear relationship between peak area and concentration [1]. The retention factor (RF) value of 0.33 provides adequate retention and separation from potential interferents [2]. The limits of detection and quantification are established at 25 nanograms per spot and 150 nanograms per spot, respectively, demonstrating the method's sensitivity for trace analysis [2].
Precision studies reveal exceptional reproducibility, with intraday precision (RSD) of 0.32% and interday precision (RSD) of 0.41%, both well within acceptable analytical criteria [1]. Recovery studies conducted at three different concentration levels (80%, 100%, and 120% of label claim) demonstrate accuracy values ranging from 98.97% to 99.86%, confirming the method's reliability for quantitative analysis [2].
The following table summarizes the key analytical parameters for HPTLC quantification of Buclizine Hydrochloride:
| Parameter | Values/Conditions |
|---|---|
| Stationary Phase | Silica gel G 60F254 on aluminum sheets |
| Mobile Phase | Chloroform:Ethyl acetate (8:2 v/v) |
| Detection Wavelength | 230 nm |
| Linear Range | 100-600 ng per spot |
| Correlation Coefficient | 0.999 |
| Retention Factor (RF) | 0.33 |
| Limit of Detection | 25 ng per spot |
| Limit of Quantification | 150 ng per spot |
| Intraday Precision (RSD%) | 0.32 |
| Interday Precision (RSD%) | 0.41 |
| Recovery (%) | 98.97-99.86 |
Robustness studies conducted under varied chromatographic conditions, including mobile phase composition variations (±5%), temperature changes, and saturation time modifications, demonstrate the method's stability and reliability under different operational conditions [1]. The method validation follows International Conference on Harmonisation (ICH) guidelines, ensuring compliance with international pharmaceutical analytical standards [1].
Spectroscopic profiling of Buclizine Hydrochloride provides comprehensive structural characterization and identification capabilities through multiple analytical techniques. The spectroscopic signatures serve as unique fingerprints for compound identification and purity assessment.
Infrared Spectroscopy
The infrared spectrum of Buclizine Hydrochloride exhibits characteristic absorption bands that provide structural information about functional groups present in the molecule. The principal infrared absorption peaks occur at specific wavenumbers, each corresponding to distinct molecular vibrations [3].
The N-H stretching vibration appears at 3051 cm⁻¹, indicating the presence of secondary amine groups in the piperazine ring system. The C-H stretching vibrations of aliphatic methyl and methylene groups manifest at 2961 cm⁻¹, while aromatic C=C stretching vibrations are observed at 1654 cm⁻¹ and 1604 cm⁻¹ [3].
The C-N stretching vibrations of the piperazine ring system appear as multiple bands at 1312 cm⁻¹, 1093 cm⁻¹, and 1071 cm⁻¹, reflecting the complex nitrogen-containing heterocyclic structure. C-H bending vibrations are detected at 942 cm⁻¹ and 877 cm⁻¹, while the characteristic C-Cl stretching vibration appears at 740 cm⁻¹, confirming the presence of the chlorine substituent on the aromatic ring [3].
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in Buclizine Hydrochloride. The spectra were recorded using a Varian Gemini 200 spectrometer operating at 200 MHz, with chemical shifts referenced to tetramethylsilane (TMS) [4].
The aromatic protons exhibit characteristic chemical shifts in the downfield region, typically appearing between 7.0-8.0 ppm. The methylene protons of the piperazine ring system display distinct multipicity patterns, reflecting the chair conformation of the six-membered ring. The tert-butyl group protons appear as a singlet at approximately 1.3 ppm, while the benzylic protons show characteristic coupling patterns [4].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information, with carbonyl and aromatic carbon resonances appearing in the downfield region (120-160 ppm), while aliphatic carbons resonate in the upfield region (10-50 ppm) [4].
Mass Spectrometry
Mass spectrometry of Buclizine Hydrochloride provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 433 for the free base form, corresponding to the molecular formula C₂₈H₃₃ClN₂ [5]. The dihydrochloride salt form exhibits a molecular weight of 505.95 Da.
The fragmentation pattern reveals characteristic losses corresponding to structural elements of the molecule. Alpha cleavage adjacent to the nitrogen atoms produces stable iminium ions, while loss of the tert-butyl group (m/z -57) and benzyl fragments are commonly observed [5].
The following table summarizes the key spectroscopic signatures:
| Technique | Wavelength/Frequency | Assignment |
|---|---|---|
| UV-Visible | 230 nm | Aromatic absorption maximum |
| UV-Visible | 209 nm | Aromatic absorption maximum |
| IR | 3051 cm⁻¹ | N-H stretching |
| IR | 2961 cm⁻¹ | C-H stretching (aliphatic) |
| IR | 1654 cm⁻¹ | C=C stretching (aromatic) |
| IR | 1604 cm⁻¹ | C=C stretching (aromatic) |
| IR | 1312 cm⁻¹ | C-N stretching |
| IR | 1093 cm⁻¹ | C-N stretching |
| IR | 1071 cm⁻¹ | C-N stretching |
| IR | 942 cm⁻¹ | C-H bending |
| IR | 877 cm⁻¹ | C-H bending |
| IR | 740 cm⁻¹ | C-Cl stretching |
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential information about the thermal stability, decomposition pathways, and crystal form characterization of Buclizine Hydrochloride. These methods are crucial for understanding the compound's behavior under various thermal conditions and for pharmaceutical formulation development.
Differential Scanning Calorimetry (DSC)
DSC analysis of Buclizine Hydrochloride reveals distinct thermal events that characterize the different crystal forms and hydration states. The experiments were conducted under dynamic nitrogen atmosphere with a heating rate of 10°C per minute, covering a temperature range from 30°C to 260°C [6].
For Buclizine Dihydrochloride (BCZH₂Cl₂), the DSC thermogram exhibits two characteristic endothermic peaks at 206°C and 243°C, corresponding to the onset and maximum of thermal decomposition, respectively. These thermal events indicate that the compound undergoes decomposition rather than melting, suggesting limited thermal stability above 200°C [6].
The Buclizine Monohydrochloride (BCZHCl) form displays similar thermal behavior with endothermic peaks at 227°C and 240°C, indicating comparable thermal stability to the dihydrochloride form. The slight temperature shift reflects the different stoichiometry and crystal packing arrangements [6].
In contrast, the Buclizine Free-Base (BCZ-FB) demonstrates distinctly different thermal behavior, exhibiting a single endothermic peak at 105°C corresponding to its melting point. This significantly lower thermal transition temperature indicates that the free-base form has different thermal stability characteristics compared to the salt forms [6].
Thermogravimetric Analysis (TGA)
TGA provides quantitative mass loss information that correlates with the decomposition pathways and stoichiometry of Buclizine Hydrochloride forms. The analysis is conducted under nitrogen atmosphere with a heating rate of 10°C per minute from 30°C to 500°C [6].
The Buclizine Dihydrochloride (BCZH₂Cl₂) exhibits a characteristic mass loss of approximately 14.0% in the temperature interval of 200-250°C, which corresponds to the theoretical loss of two hydrogen chloride molecules. This mass loss confirms the dihydrochloride stoichiometry and provides insight into the decomposition mechanism [6].
The Buclizine Monohydrochloride (BCZHCl) shows a mass loss of approximately 7.0% in the same temperature range, corresponding to the release of one hydrogen chloride molecule. This observation supports the monohydrochloride stoichiometry and demonstrates the stepwise decomposition process [6].
The Buclizine Free-Base (BCZ-FB) exhibits thermal decomposition starting at approximately 250°C, with complete decomposition achieved by 350°C in a single step. The absence of hydrogen chloride loss confirms the free-base nature of this form [6].
Crystal Form Characterization
Thermal analysis also provides valuable information about different crystal forms and hydration states. The monohydrochloride monohydrate form (BCZHCl·H₂O) can be distinguished from the anhydrous form through characteristic dehydration events visible in both DSC and TGA experiments [7].
The thermal stability assessment reveals that all forms of Buclizine Hydrochloride have limited thermal stability above 200°C, with decomposition occurring through hydrogen chloride elimination pathways. This information is crucial for pharmaceutical processing and storage conditions [6].
The following table summarizes the thermal analysis data:
| Compound Form | Thermal Event | Temperature (°C) | Mass Loss (%) | Interpretation |
|---|---|---|---|---|
| BCZH₂Cl₂ | Decomposition (DSC) | 206 | - | Decomposition onset |
| BCZH₂Cl₂ | Decomposition (DSC) | 243 | - | Decomposition peak |
| BCZH₂Cl₂ | Weight Loss (TGA) | 200-250 | 14.0 | Release of two HCl molecules |
| BCZHCl | Decomposition (DSC) | 227 | - | Decomposition onset |
| BCZHCl | Decomposition (DSC) | 240 | - | Decomposition peak |
| BCZHCl | Weight Loss (TGA) | 200-250 | 7.0 | Release of one HCl molecule |
| BCZ-FB | Melting (DSC) | 105 | - | Melting point |
| BCZ-FB | Decomposition (TGA) | 250 | - | Decomposition onset |
| BCZ-FB | Complete Decomposition | 350 | 100 | Complete thermal degradation |